

Application Notes and Protocols for Roluperidone Clinical Studies

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Compound of Interest		
Compound Name:	Roluperidone	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the patient inclusion and exclusion criteria for clinical trials investigating **Roluperidone** (MIN-101), a selective antagonist for sigma-2 and 5-HT2A receptors. The protocols outlined below are synthesized from various phases of clinical development aimed at evaluating the efficacy and safety of **Roluperidone** for the treatment of negative symptoms in schizophrenia.

Patient Selection Protocols

The successful recruitment of a homogenous and appropriate patient population is critical for the integrity of clinical trial data. The following protocols detail the screening and eligibility assessment for patients participating in **Roluperidone** studies.

Experimental Protocol: Patient Screening and Eligibility Assessment

- 1. Initial Screening:
- Objective: To identify potential candidates for Roluperidone clinical trials based on initial diagnostic and symptomatic criteria.
- Procedure:



- Conduct a comprehensive psychiatric evaluation to confirm a diagnosis of schizophrenia according to the Diagnostic and Statistical Manual of Mental Disorders (DSM) criteria. The diagnosis must be documented for at least one year prior to screening.[1]
- Assess the stability of the patient's positive and negative symptoms for the preceding 6 months, as documented by their treating psychiatrist and clinical charts.[1][2]
- Administer the Positive and Negative Syndrome Scale (PANSS) to quantify symptom severity.
- 2. Symptom Severity Assessment (PANSS):
- Objective: To ensure patients meet the threshold for negative symptom severity.
- Procedure:
 - A trained and calibrated rater will administer the PANSS interview.
 - Calculate the PANSS negative subscore. A score of >20 on the original PANSS negative subscale (sum of N1-N7) is typically required at both the Screening and Baseline visits.[1]
 [3][4]
 - Ensure that the absolute difference in the negative subscore between the two visits is less than 4 points to confirm symptom stability.[1]

3. Washout Period:

- Objective: To eliminate the confounding effects of other psychotropic medications.
- Procedure:
 - For patients on depot antipsychotics, a washout period of at least one treatment cycle (typically 1 to 3 months depending on the formulation) is required.[5][6]
 - All other psychotropic drugs must be discontinued at least 2 to 5 days prior to randomization.[3][4][5][6]



 The discontinuation of any psychotropic medication must be deemed safe and not pose a risk to the patient's clinical status.[1]

4. Genotyping:

- Objective: To exclude individuals with specific metabolic profiles that could alter drug metabolism.
- Procedure:
 - Perform genotyping for Cytochrome P450 2D6 (CYP2D6).
 - Only subjects who are determined to be normal (extensive) metabolizers for CYP2D6 are eligible to participate. Poor or intermediate metabolizers are to be excluded.[5][7][8]

Patient Inclusion and Exclusion Criteria

The following tables summarize the key quantitative and qualitative criteria for patient enrollment in **Roluperidone** clinical trials.

Table 1: Patient Inclusion Criteria



Criteria	Specification	Rationale
Diagnosis	Documented diagnosis of schizophrenia for at least 1 year.[1]	Ensures a confirmed and established disease state.
Symptom Stability	Stable positive and negative symptoms for the last 6 months.[1]	Minimizes the likelihood of symptom fluctuations unrelated to the investigational drug.
Symptom Severity (Negative)	PANSS negative subscore > 20 at Screening and Baseline. [1][3][4]	Targets a population with a significant burden of negative symptoms.
Symptom Severity (Positive)	Stable positive symptoms with minimal agitation.	Focuses the study on the effects of the drug on negative symptoms.
Age	18-55 years.	Represents a typical adult population for schizophrenia trials.
CYP2D6 Metabolism	Normal metabolizer status.[5]	Avoids altered drug exposure due to genetic variations in metabolism.
Living Situation	Outpatient status for the last 6 months.[1]	Indicates a degree of stability and ability to participate in an outpatient trial.
Caregiver	Must have a caregiver with daily contact.[1]	Facilitates monitoring and reporting of the patient's condition.

Table 2: Patient Exclusion Criteria

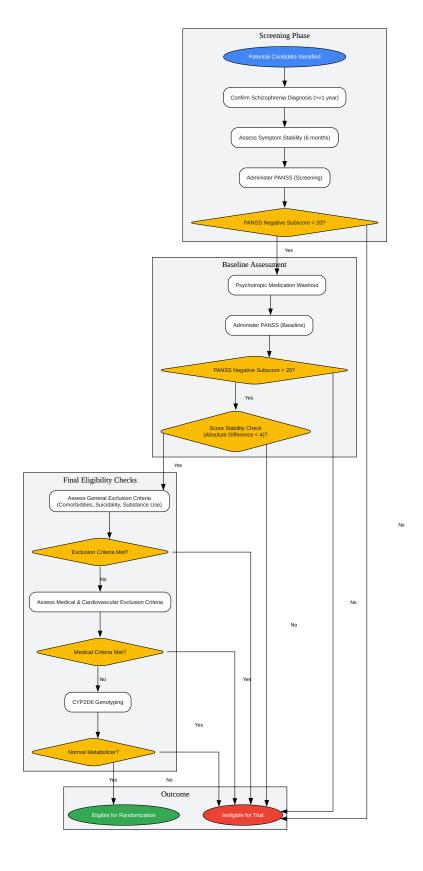


Criteria	Specification	Rationale
Comorbid Diagnoses	Axis I diagnosis of another mental disorder.[5]	Avoids confounding psychiatric variables.
Suicidality	Significant risk of suicide or history of violence in the last year.[1][5]	Ensures patient safety.
Substance Use	Positive urine test for illicit drugs or history of substance abuse.[5]	Drug use can mimic or exacerbate psychiatric symptoms.
Medical Conditions	Unstable medical disorders.[5]	Ensures patient safety and avoids confounding medical variables.
Cardiovascular	Personal or familial history of long QT syndrome; QTc (Fridericia-corrected) > 430 ms for males and > 450 ms for females.[5]	Mitigates the risk of cardiac adverse events.
Concomitant Medications	Requirement for medications that are strong inhibitors of CYP2D6 or CYP3A4.[7]	Prevents potential drug-drug interactions that could alter Roluperidone levels.
Metabolic Status	Poor or intermediate metabolizers for P450 CYP2D6.[5][7]	Avoids potential for increased drug exposure and adverse events.

Visualizations Logical Workflow for Patient Screening

The following diagram illustrates the sequential process of patient screening for enrollment in a **Roluperidone** clinical trial.





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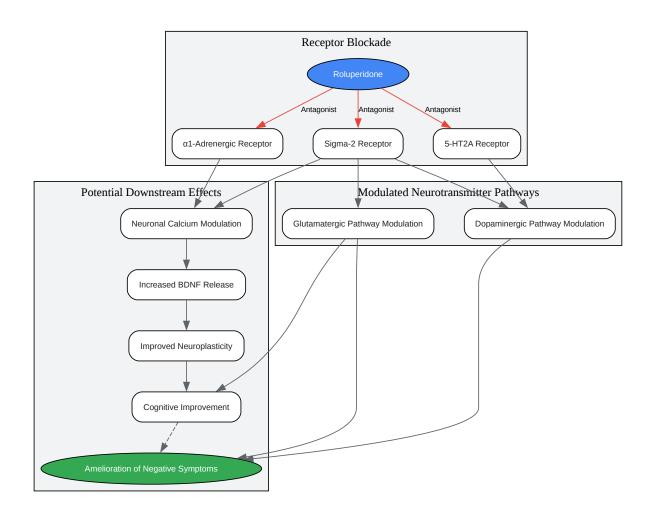
Patient Screening and Enrollment Workflow



Signaling Pathway of Roluperidone

Roluperidone's mechanism of action involves the antagonism of sigma-2 and 5-HT2A receptors, which is believed to modulate downstream dopaminergic and glutamatergic pathways.[5][7] Preclinical studies also suggest an effect on Brain-Derived Neurotrophic Factor (BDNF).[9][10]





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